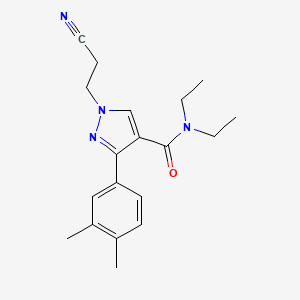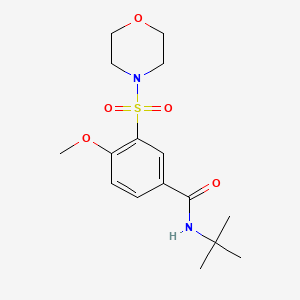![molecular formula C14H15N3OS B4889293 7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B4889293.png)
7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in regulating cell growth, differentiation, and survival. PD0325901 has been widely used as a research tool to investigate the role of the MAPK pathway in various biological processes.
Wirkmechanismus
7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine exerts its inhibitory effect on the MAPK pathway by binding to the ATP-binding site of MEK enzymes. This binding prevents the phosphorylation of downstream targets, including the extracellular signal-regulated kinase (ERK) proteins. As a result, cell proliferation, differentiation, and survival are inhibited.
Biochemical and physiological effects:
7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has been shown to have a potent inhibitory effect on cell proliferation in various cancer cell lines. It has also been shown to induce differentiation in some cancer cells, leading to a more mature and less aggressive phenotype. In addition, 7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has been shown to have anti-inflammatory effects in some models, suggesting a potential therapeutic role in inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has several advantages as a research tool. It is a highly specific inhibitor of the MAPK pathway, which allows for the investigation of the role of this pathway in various biological processes. It is also a potent inhibitor, which allows for the study of the effects of pathway inhibition on cellular processes. However, there are also some limitations to its use. 7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine may have off-target effects, which could complicate the interpretation of experimental results. In addition, its potency may make it difficult to achieve the desired level of inhibition without causing toxicity.
Zukünftige Richtungen
There are several future directions for the use of 7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine in scientific research. One area of interest is the investigation of its potential therapeutic role in cancer. 7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has shown promising results in preclinical studies as a potential treatment for various types of cancer. Another area of interest is the investigation of its role in inflammation and immune regulation. 7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has been shown to have anti-inflammatory effects in some models, suggesting a potential therapeutic role in inflammatory diseases. Finally, the development of more specific and potent inhibitors of the MAPK pathway may lead to further insights into the role of this pathway in cellular processes and disease.
Synthesemethoden
7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichloropyrimidine with furfurylamine to yield 2-(furan-2-ylmethylamino)-4,6-dichloropyrimidine. This compound is then reacted with 4-methylthio-2,6-dimethylpyrimidine to obtain 7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has been extensively used in scientific research to investigate the role of the MAPK pathway in various biological processes. It has been shown to inhibit the activity of the MAPK/ERK kinase (MEK) enzymes, which are upstream regulators of the MAPK pathway. This inhibition leads to the suppression of downstream signaling events, including cell proliferation, differentiation, and survival.
Eigenschaften
IUPAC Name |
7-(furan-2-ylmethyl)-5,6-dimethyl-4-methylsulfanylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-10(2)17(7-11-5-4-6-18-11)13-12(9)14(19-3)16-8-15-13/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCMAQCLRSFRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)SC)CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Furan-2-ylmethyl)-5,6-dimethyl-4-methylsulfanylpyrrolo[2,3-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B4889236.png)
![1-methyl-5-{[(3-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4889244.png)
![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889249.png)

![5-ethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B4889265.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4889281.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4889286.png)
![2-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4889299.png)
![1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4889301.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)cyclohexyl(methyl)amine](/img/structure/B4889310.png)
![N-ethyl-N-methyl-2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B4889313.png)
![4-[(3-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4889321.png)